molecular formula C20H26N4O2 B027076 1,4-Bis(methoxypropylamino)benzophthalazine CAS No. 103344-04-3

1,4-Bis(methoxypropylamino)benzophthalazine

Cat. No. B027076
M. Wt: 354.4 g/mol
InChI Key: BGTZTRPWWFERTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(methoxypropylamino)benzophthalazine (BAPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA is a calcium chelator, which means that it has the ability to bind with calcium ions and prevent them from interacting with other molecules in the cell. This property makes it a valuable tool in studying calcium signaling pathways and their role in various physiological processes.

Mechanism Of Action

1,4-Bis(methoxypropylamino)benzophthalazine acts as a calcium chelator by binding with calcium ions and preventing them from interacting with other molecules in the cell. This can disrupt calcium signaling pathways and affect various cellular processes that rely on calcium ions.

Biochemical And Physiological Effects

1,4-Bis(methoxypropylamino)benzophthalazine has been shown to have a variety of biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases, and affect the activity of ion channels and transporters. 1,4-Bis(methoxypropylamino)benzophthalazine can also induce apoptosis, or programmed cell death, in certain cell types.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-Bis(methoxypropylamino)benzophthalazine in lab experiments is its high affinity for calcium ions, which allows for precise control over calcium signaling pathways. Additionally, 1,4-Bis(methoxypropylamino)benzophthalazine is relatively easy to synthesize and can be modified to have different properties depending on the needs of the experiment. However, one limitation of using 1,4-Bis(methoxypropylamino)benzophthalazine is its potential to affect other cellular processes that are not directly related to calcium signaling.

Future Directions

There are several future directions for research involving 1,4-Bis(methoxypropylamino)benzophthalazine. One area of interest is the development of new 1,4-Bis(methoxypropylamino)benzophthalazine derivatives with improved properties, such as increased selectivity for certain types of calcium channels or improved membrane permeability. Additionally, 1,4-Bis(methoxypropylamino)benzophthalazine could be used to study the role of calcium signaling in various diseases, such as cancer and neurodegenerative disorders. Finally, 1,4-Bis(methoxypropylamino)benzophthalazine could be used in combination with other compounds to study the interactions between calcium signaling pathways and other cellular processes.

Synthesis Methods

1,4-Bis(methoxypropylamino)benzophthalazine can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One commonly used method involves the reaction of 1,2-diaminobenzene with phthalic anhydride in the presence of methoxypropylamine. The resulting product is then purified using column chromatography to obtain pure 1,4-Bis(methoxypropylamino)benzophthalazine.

Scientific Research Applications

1,4-Bis(methoxypropylamino)benzophthalazine has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to be effective in blocking calcium influx and release from intracellular stores, which can help researchers better understand the role of calcium in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

properties

CAS RN

103344-04-3

Product Name

1,4-Bis(methoxypropylamino)benzophthalazine

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-N,4-N-bis(3-methoxypropyl)benzo[g]phthalazine-1,4-diamine

InChI

InChI=1S/C20H26N4O2/c1-25-11-5-9-21-19-17-13-15-7-3-4-8-16(15)14-18(17)20(24-23-19)22-10-6-12-26-2/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

BGTZTRPWWFERTR-UHFFFAOYSA-N

SMILES

COCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCOC

Canonical SMILES

COCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCOC

synonyms

1,4-bis(methoxypropylamino)benzophthalazine
1,4-bis(MPA)benzophthalazine

Origin of Product

United States

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